1-(4-Chloro-2-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18819912
Molecular Formula: C9H9ClOS
Molecular Weight: 200.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClOS |
|---|---|
| Molecular Weight | 200.69 g/mol |
| IUPAC Name | 1-(4-chloro-2-sulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4H2,1H3 |
| Standard InChI Key | AMOWMVVODPPAJF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)Cl)S |
Introduction
1-(4-Chloro-2-mercaptophenyl)propan-2-one is an organic compound characterized by a propan-2-one backbone with a chloro group and a mercapto group attached to a phenyl ring. Its molecular formula is C10H10ClOS, and it has a molecular weight of approximately 220.7 g/mol, though some sources report it as 200.69 g/mol. This compound is notable for its unique chemical properties, which make it of interest in various fields, including medicinal chemistry and materials science.
Synthesis Methods
The synthesis of 1-(4-Chloro-2-mercaptophenyl)propan-2-one can be achieved through several methods, often involving the reaction of 4-chloro-2-mercaptophenol with propanone under controlled conditions. The choice of reagents and conditions significantly influences the reaction pathways and products formed.
Applications and Biological Activities
1-(4-Chloro-2-mercaptophenyl)propan-2-one exhibits potential biological activities due to its structural features. The mercapto group enhances its reactivity and interactions within biological systems, making it a candidate for further exploration in therapeutic applications. It may interact with biological macromolecules, potentially modulating enzymatic activities or serving as a lead compound for drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(4-Chloro-2-mercaptophenyl)propan-2-one but exhibit distinct chemical properties due to variations in their functional groups.
Similar Compounds Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chloro-3-fluorophenyl)propan-2-one | Contains fluorine instead of sulfur | Potentially different biological activity due to halogen substitution |
| 1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one | Contains bromine along with chloro and mercapto groups | Increased reactivity due to bromine's electrophilic nature |
| 1-(4-Chloro-3-nitrophenyl)propan-2-one | Contains a nitro group instead of mercapto | Different electronic properties affecting reactivity |
| 1-Chloro-1-(4-(chloromethyl)-3-mercaptophenyl)propan-2-one | Additional chloromethyl group | Enhanced reactivity due to multiple halogen substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume